molecular formula C22H27NO3 B5604995 2-(cyclohexylmethyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid

2-(cyclohexylmethyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid

Cat. No.: B5604995
M. Wt: 353.5 g/mol
InChI Key: OTUCREGZARVHTL-UHFFFAOYSA-N
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Description

2-(cyclohexylmethyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C22H27NO3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.19909372 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Reductions

  • A study by Talma et al. (1985) explored chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions. These compounds, including similar structures to the compound , were synthesized from various amino acids and used to reduce activated carbonyl compounds to alcohols, demonstrating significant enantiomeric excesses in some cases (Talma et al., 1985).

Phosphine-Catalyzed Annulation

  • Zhu et al. (2003) reported on a phosphine-catalyzed annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines to synthesize tetrahydropyridines. This process, relevant to derivatives of the compound , yielded highly functionalized tetrahydropyridines with complete regioselectivity and high diastereoselectivities (Zhu et al., 2003).

Anticonvulsant Properties

  • The crystal structures of certain anticonvulsant enaminones, similar in structure to the given compound, were examined by Kubicki et al. (2000). These structures were significant for understanding the pharmacological properties of similar compounds (Kubicki et al., 2000).

Selective Antagonists of Neuroexcitatory Amino Acids

  • Goldberg et al. (1983) designed and synthesized lactones derived from kainic acid, including structures similar to the compound of interest, as potential selective antagonists of neuroexcitatory amino acids. These compounds were shown to inhibit stimulation of Na+ fluxes induced by neuroexcitants (Goldberg et al., 1983).

Catalytic Hydrocarbon Oxidation

  • Hazra et al. (2019) reported the synthesis of copper(II) complexes with o-[(o-hydroxyphenyl)methylideneamino]benzenesulfonic acid and pyridine, which could catalyze the peroxidative oxidation of cyclic hydrocarbons. This study is relevant to the understanding of catalytic properties of pyridine derivatives (Hazra et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a pharmaceutical, the mechanism would depend on the drug’s target in the body .

Safety and Hazards

Again, without specific data, I can only provide general safety information. Many esters are safe to handle, but they can cause irritation if they come into contact with the skin or eyes . They can also be harmful if ingested or inhaled .

Future Directions

The future directions would largely depend on the applications of this compound. If it has potential pharmaceutical applications, future research could involve clinical trials. If it’s used in materials science, future research might explore its properties under various conditions .

Properties

IUPAC Name

2-(cyclohexylmethyl)-6-methyl-4-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-16-14-20(24)21(22(25)26)19(15-18-10-6-3-7-11-18)23(16)13-12-17-8-4-2-5-9-17/h2,4-5,8-9,14,18H,3,6-7,10-13,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUCREGZARVHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1CCC2=CC=CC=C2)CC3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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